

STAD-2: A Technical Guide to its Structure and Synthesis via Fmoc Chemistry

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Compound of Interest		
Compound Name:	STAD 2	
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Abstract

STAD-2 is a synthetic, cell-permeable, stapled alpha-helical peptide that acts as a potent and selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory (RII) subunit of Protein Kinase A (PKA). By mimicking the AKAP helix, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby disrupting the formation of the PKA-AKAP signaling complex. This disruption has significant implications for cellular signaling pathways and has shown potential therapeutic applications, including antimalarial activity. This technical guide provides a comprehensive overview of the structure of STAD-2 and a detailed methodology for its synthesis utilizing Fmoc-based solid-phase peptide synthesis (SPPS) and ring-closing metathesis (RCM).

Structure of STAD-2

STAD-2 is a hydrocarbon-stapled peptide designed to mimic the conserved AKAP helical region that binds to PKA. The stapling involves replacing two natural amino acids with non-natural amino acids containing alkenyl side chains, which are then covalently linked via a ruthenium-catalyzed ring-closing metathesis reaction. This hydrocarbon staple enforces the alpha-helical conformation of the peptide, enhancing its binding affinity, proteolytic stability, and cell permeability.



The primary sequence of STAD-2 is a modified version of a known AKAP sequence. The non-natural amino acid, (S)-2-(4'-pentenyl)alanine, is incorporated at specific positions to facilitate the hydrocarbon staple.

Table 1: Physicochemical Properties of STAD-2

Property	Value	Reference
Sequence	KKLAKFLVSXALKXALK (Modifications: Lys-1 = NH2- PEG3-CH2-CO-Lys, X = (S)-2- (4-pentenyl)alanine, X-10 and X-14 are stapled)	[1]
Molecular Formula	C102H182N24O22	[1][2]
Molecular Weight	2096.68 g/mol	[1][2]
Binding Affinity (Kd for PKA-RII)	6.2 nM	[1][3][4]

Synthesis of STAD-2 via Fmoc Chemistry

The synthesis of STAD-2 is achieved through a multi-step process involving Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM) and subsequent cleavage and purification.

General Workflow for STAD-2 Synthesis

The overall synthetic strategy can be visualized as a sequential process starting from a solid support.



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Caption: General workflow for the synthesis of STAD-2.



Experimental Protocols

- · Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)alanine)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Grubbs' first-generation catalyst
- Ring-closing metathesis solvent (e.g., DCE)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- Solvents: DMF, DCM, Acetonitrile, Diethyl ether

Step 1: Solid-Phase Peptide Synthesis (SPPS)

- Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the STAD-2 sequence. For each coupling cycle:
 - Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
 - Wash the resin with DMF and DCM.



- Incorporation of Unnatural Amino Acids: For the positions requiring (S)-2-(4'-pentenyl)alanine, use Fmoc-(S)-2-(4'-pentenyl)alanine-OH in the coupling step.
- N-terminal Modification: After the final amino acid coupling and subsequent Fmoc deprotection, couple NH2-PEG3-CH2-COOH to the N-terminus of the peptide.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

- Resin Preparation: After completion of the linear peptide synthesis, wash the resin extensively with DCM.
- Metathesis Reaction:
 - Add a solution of Grubbs' first-generation catalyst (10-20 mol%) in degassed DCE to the resin.
 - Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for
 2-4 hours at room temperature. A color change from purple to brown is typically observed.
 - Repeat the catalyst addition and reaction for a second time to ensure complete cyclization.
- Washing: Wash the resin thoroughly with DCE and DCM to remove the ruthenium catalyst and byproducts.

Step 3: Cleavage and Deprotection

- Resin Drying: Dry the resin under vacuum.
- Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
- Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.



• Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions containing the desired peptide, identified by mass spectrometry.

Characterization:

 Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS). The expected mass should correspond to the calculated molecular weight of STAD-2.

Table 2: Summary of Synthesis Parameters

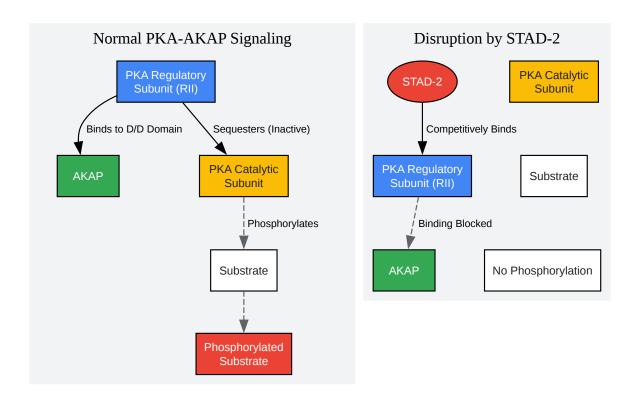
Step	Reagents & Conditions	Duration
Fmoc Deprotection	20% Piperidine in DMF	20 min
Amino Acid Coupling	Fmoc-AA (3-5 eq.), HBTU (3-5 eq.), DIPEA (6-10 eq.) in DMF	1-2 hours
Ring-Closing Metathesis	Grubbs' Gen I Catalyst (10-20 mol%) in DCE, inert atmosphere	2 x 2-4 hours
Cleavage & Deprotection	95% TFA, 2.5% TIS, 2.5% H ₂ O	2-3 hours
Purification	RP-HPLC (C18 column), Acetonitrile/Water gradient with 0.1% TFA	Variable

Signaling Pathway Disruption by STAD-2

STAD-2 functions by disrupting the localization of PKA, which is critical for the spatial and temporal regulation of its kinase activity. AKAPs anchor PKA to specific subcellular locations,



bringing the kinase in proximity to its substrates.



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